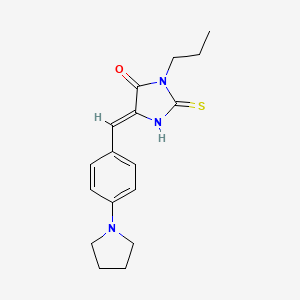
(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a thioxoimidazolidinone core, which is known for its diverse pharmacological properties, and a pyrrolidinylbenzylidene moiety, which contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
科学的研究の応用
Chemistry
In chemistry, (Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and developing new therapeutic agents .
Medicine
In medicine, this compound has shown promise as a potential drug candidate. Its unique structure and biological activity suggest it could be developed into treatments for various diseases, including cancer and infectious diseases .
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the design of advanced materials with specific functions .
作用機序
The mechanism of action of (Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to (Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one include other thioxoimidazolidinones and pyrrolidinylbenzylidene derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
What sets this compound apart is its unique combination of a thioxoimidazolidinone core and a pyrrolidinylbenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
(5Z)-3-propyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-9-20-16(21)15(18-17(20)22)12-13-5-7-14(8-6-13)19-10-3-4-11-19/h5-8,12H,2-4,9-11H2,1H3,(H,18,22)/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABUBCTOHFEEA-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N3CCCC3)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N3CCCC3)/NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
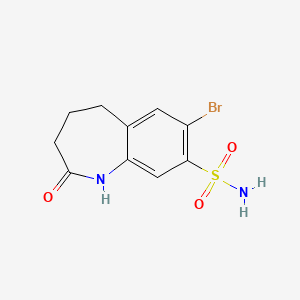
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/new.no-structure.jpg)
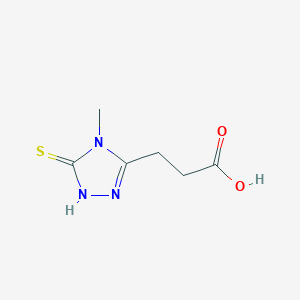
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)
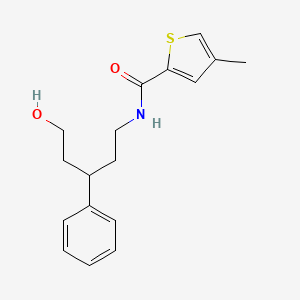
![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)
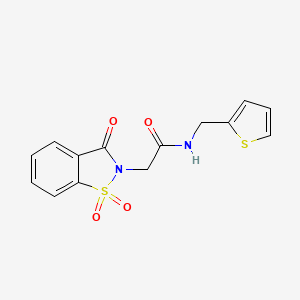
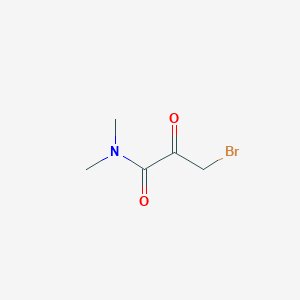
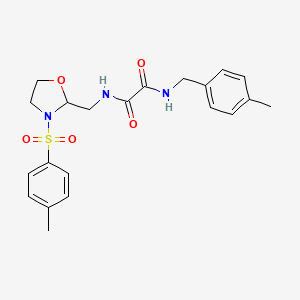
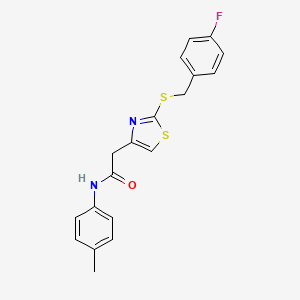
![N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2410571.png)
![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2410578.png)
